molecular formula C19H35AlO6 B12682807 (Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium CAS No. 93893-30-2

(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium

Cat. No.: B12682807
CAS No.: 93893-30-2
M. Wt: 386.5 g/mol
InChI Key: IGGPYDHKSWOZGJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum is a complex organoaluminum compound It is characterized by the presence of ethyl acetoacetate, neodecanoate, and propan-2-olate ligands coordinated to an aluminum center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum typically involves the reaction of aluminum alkoxides with ethyl acetoacetate and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the aluminum center.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions in specialized reactors. The process would include precise control of temperature, pressure, and reactant concentrations to achieve high yields and purity. The use of inert atmospheres and anhydrous conditions is crucial to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.

    Reduction: It can be reduced under specific conditions to yield different aluminum-containing species.

    Substitution: The ligands coordinated to the aluminum center can be substituted with other ligands through ligand exchange reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess of the desired ligand and appropriate solvents.

Major Products:

    Oxidation: Aluminum oxides and other oxidized species.

    Reduction: Reduced aluminum species and by-products.

    Substitution: New organoaluminum compounds with different ligands.

Scientific Research Applications

(Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organoaluminum compounds and as a catalyst in various organic reactions.

    Biology: The compound can be used in studies involving aluminum’s biological interactions and effects.

    Medicine: Research into potential medical applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the production of advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism of action of (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum involves the coordination of its ligands to the aluminum center, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • (Methyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum
  • (Ethyl acetoacetato-o1’,o3)(octanoato-o)(propan-2-olato)aluminum
  • (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(butan-2-olato)aluminum

Comparison: (Ethyl acetoacetato-o1’,o3)(neodecanoato-o)(propan-2-olato)aluminum is unique due to its specific combination of ligands, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different catalytic activities, stability, and solubility profiles, making it suitable for specific applications.

Biological Activity

(Ethyl acetoacetato-O1',O3)(neodecanoato-O)(propan-2-olato)aluminium, with the CAS number 93893-30-2, is a complex organoaluminum compound that has garnered interest for its potential biological activities. This article reviews the biological implications of this compound, focusing on its interactions within biological systems, potential therapeutic applications, and associated toxicological concerns.

Chemical Structure and Properties

The compound consists of multiple ligands coordinated to an aluminum center. Its molecular formula is C19H35AlO, and it features ethyl acetoacetate, neodecanoate, and propan-2-olato as ligands. The presence of these organic ligands can influence the solubility and reactivity of the aluminum ion, which is crucial for its biological activity.

Component Molecular Formula Molecular Weight (g/mol)
(Ethyl acetoacetato-O1',O3)C6H10O3130.15
(Neodecanoato-O)C10H20O2172.27
(Propan-2-olato)C3H7O275.09
Total Compound C19H35AlO322.41

Antioxidant Properties

Research indicates that organometallic compounds, including aluminum complexes, can exhibit antioxidant properties. These compounds have been shown to reduce oxidative stress by scavenging free radicals and modulating inflammatory responses in cellular models. For instance, studies on similar aluminum complexes have demonstrated their ability to mitigate inflammation in mouse macrophages (RAW 264.7 cells), suggesting a possible therapeutic application in conditions characterized by oxidative stress and inflammation .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cell lines. In a dose-dependent manner, certain concentrations led to reduced cell viability, while others showed no significant cytotoxic effects after a recovery period . This highlights the importance of concentration in determining the biological activity of aluminum complexes.

Case Studies

  • Inflammatory Response Modulation : In studies involving RAW 264.7 macrophages, treatment with aluminum complexes resulted in altered cytokine production and reduced cell viability at higher concentrations. The recovery phase indicated that some compounds might not exert long-term cytotoxicity, which could be beneficial for therapeutic applications .
  • Neurotoxicity Concerns : Aluminum exposure has been linked to neurodegenerative diseases such as Alzheimer's disease. The interaction of aluminum with neurotoxic pathways raises concerns about the safety of aluminum-containing compounds in therapeutic settings .
  • Oxidative Stress Mechanisms : Computational studies have shown that aluminum can stabilize superoxide radicals and promote oxidative stress through Fenton-like reactions, contributing to cellular damage . Understanding these mechanisms is crucial for evaluating the safety profile of aluminum complexes.

Toxicological Considerations

Aluminum compounds are often scrutinized for their potential toxic effects. The toxicological profile includes:

  • Oxidative Stress : Aluminum can induce oxidative stress, leading to cellular damage.
  • Neurotoxicity : There is evidence linking aluminum exposure to neurodegenerative disorders.
  • Immunotoxicity : Aluminum may alter immune responses, potentially leading to adverse health effects .

Properties

CAS No.

93893-30-2

Molecular Formula

C19H35AlO6

Molecular Weight

386.5 g/mol

IUPAC Name

[3-oxohexanoyloxy(propan-2-yloxy)alumanyl] 7,7-dimethyloctanoate

InChI

InChI=1S/C10H20O2.C6H10O3.C3H7O.Al/c1-10(2,3)8-6-4-5-7-9(11)12;1-2-3-5(7)4-6(8)9;1-3(2)4;/h4-8H2,1-3H3,(H,11,12);2-4H2,1H3,(H,8,9);3H,1-2H3;/q;;-1;+3/p-2

InChI Key

IGGPYDHKSWOZGJ-UHFFFAOYSA-L

Canonical SMILES

CCCC(=O)CC(=O)O[Al](OC(C)C)OC(=O)CCCCCC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.